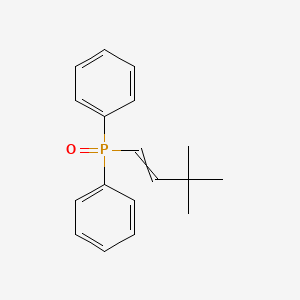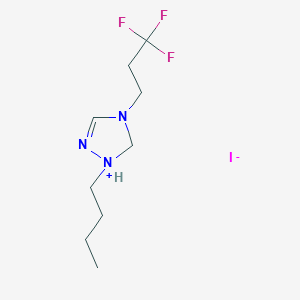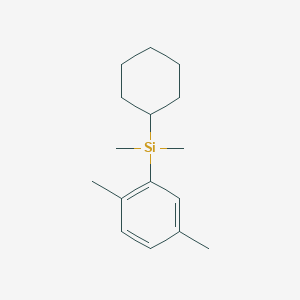
Cyclohexyl(2,5-dimethylphenyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(2,5-dimethylphenyl)dimethylsilane is an organosilicon compound with the molecular formula C16H26Si It is characterized by the presence of a cyclohexyl group, a dimethylphenyl group, and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2,5-dimethylphenyl)dimethylsilane typically involves the reaction of cyclohexylmagnesium bromide with 2,5-dimethylphenylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(2,5-dimethylphenyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in organic solvents with appropriate catalysts or under specific conditions to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Cyclohexyl(2,5-dimethylphenyl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Cyclohexyl(2,5-dimethylphenyl)dimethylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The cyclohexyl and dimethylphenyl groups contribute to the compound’s stability and reactivity, enabling it to interact with different substrates and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(phenyl)dimethylsilane
- Cyclohexyl(2,4-dimethylphenyl)dimethylsilane
- Cyclohexyl(3,5-dimethylphenyl)dimethylsilane
Uniqueness
Cyclohexyl(2,5-dimethylphenyl)dimethylsilane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Propiedades
Número CAS |
428818-52-4 |
|---|---|
Fórmula molecular |
C16H26Si |
Peso molecular |
246.46 g/mol |
Nombre IUPAC |
cyclohexyl-(2,5-dimethylphenyl)-dimethylsilane |
InChI |
InChI=1S/C16H26Si/c1-13-10-11-14(2)16(12-13)17(3,4)15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3 |
Clave InChI |
XIKPBHNOHWGFMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Si](C)(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

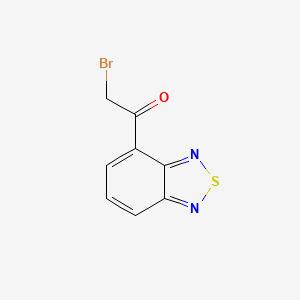
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
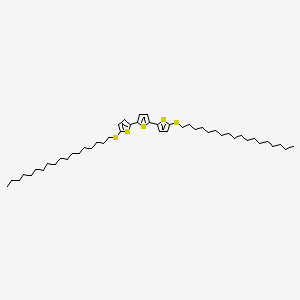
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
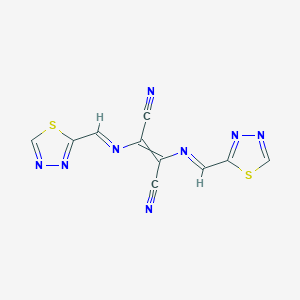
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
